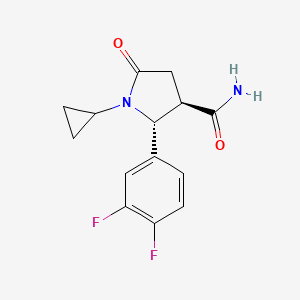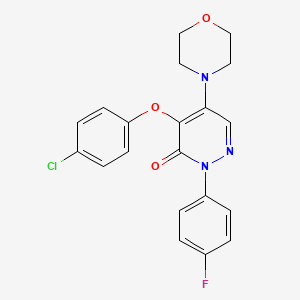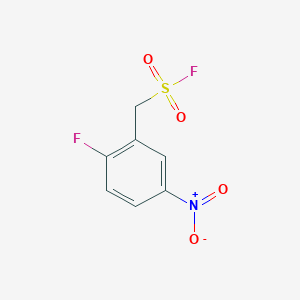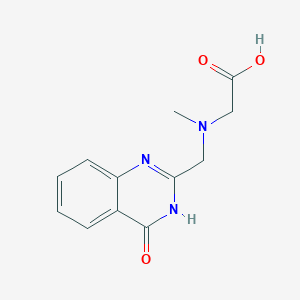
2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid” is a compound that falls under the category of quinazolinones . Quinazolinones are fused heterocyclic compounds that have a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This makes them an important pharmacophore and a privileged structure in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . A green synthetic procedure has been developed for the two-step synthesis of a similar compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . This procedure uses two green chemistry approaches: utilization of the Deep Eutectic Solvent (DES) and microwave-induced synthesis . The first step includes the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one, which is performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one is performed in a microwave-induced reaction .
Molecular Structure Analysis
The molecular structure of “2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid” is characterized by the presence of a quinazolinone ring, which is a fused heterocyclic compound . The structure also includes a methyl group attached to an amino group, which is further attached to an acetic acid group .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For instance, they can react with heterocyclic amines, such as 2-aminothiazole, 2-aminobenzothiazole, 5-amino-4-phenylazo-2,4-dihydropyrazol-3-one, and 3-amino-2-methylquinazolinone, as well as with diamines, such as o-phenylenediamine, p-phenylenediamine, ethylenediamine, semicarbazide hydrochloride, and thiosemicarbazide under different conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid” can be inferred from its molecular structure. The compound has a molecular weight of 350.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 and a topological polar surface area of 73.8 Ų .
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to "2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid" have been synthesized and characterized for their potential applications in various fields. For instance, Sahu et al. (2008) explored the synthesis, characterization, and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, highlighting their significant analgesic and anti-inflammatory activities. This suggests the compound's potential utility in developing new pharmaceutical agents (Sahu et al., 2008).
Antimicrobial and Anticonvulsant Activity
Research has also focused on the antimicrobial and anticonvulsant activities of derivatives. El Kayal et al. (2019) investigated new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide for their in vivo and in silico anticonvulsant activity, revealing promising results for further research in anticonvulsant drug development (El Kayal et al., 2019).
Green Synthesis Approaches
There's an emphasis on green chemistry in synthesizing related compounds. Zhaleh et al. (2016) demonstrated a green protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-ones using lactic acid as a catalyst under solvent-free conditions, pointing towards environmentally friendly synthesis methods (Zhaleh et al., 2016).
Corrosion Inhibition
The derivatives have been evaluated for their corrosion inhibition properties. Kadhim et al. (2017) studied 2-methyl-4H-benzo[d][1,3]oxazin-4-one (BZ1) and 3-amino-2-methylquinazolin-4(3H)-one (BZ2) for their corrosion inhibition efficiency on mild steel, indicating the potential application of these compounds in protecting metals from corrosion (Kadhim et al., 2017).
Mécanisme D'action
The mechanism of action of quinazolinone derivatives is diverse and depends on their structure. They have been found to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These activities are often attributed to their interaction with various biological targets. For example, some quinazolinone derivatives have shown COX-2 inhibitory activity , while others have been found to inhibit enzymes such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase .
Orientations Futures
Given the wide range of biological activities exhibited by quinazolinone derivatives, there is considerable interest in synthesizing new quinazolinone derivatives with potent antimicrobial and cytotoxic activities . The development of green synthetic procedures, such as the one mentioned above, is also a promising direction for future research . Furthermore, the exploration of the various biological targets of quinazolinone derivatives could lead to the discovery of new therapeutic applications .
Propriétés
IUPAC Name |
2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-15(7-11(16)17)6-10-13-9-5-3-2-4-8(9)12(18)14-10/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXZSJCVWZZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C(=O)N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

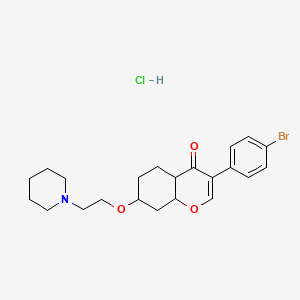

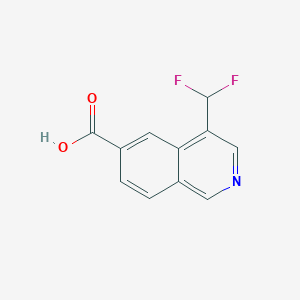
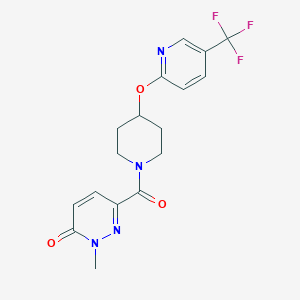
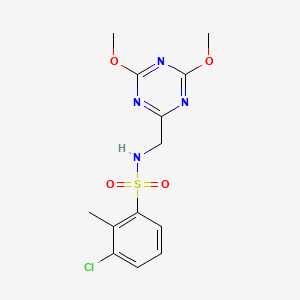


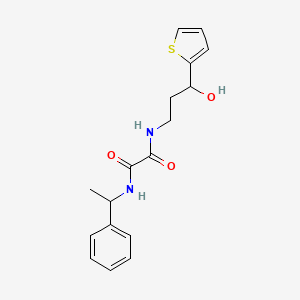

![5-Bromo-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2564024.png)

